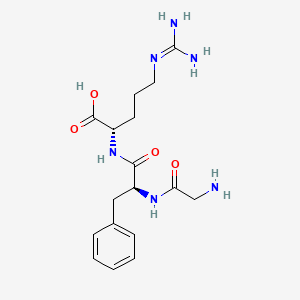
H-Cys(1)-Arg-Gly-Asp-DL-Lys-Gly-Pro-Asp-Cys(1)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Cys(1)-Arg-Gly-Asp-DL-Lys-Gly-Pro-Asp-Cys(1)-OH is a synthetic peptide composed of nine amino acids. This compound is notable for its potential applications in various fields, including biochemistry, medicine, and materials science. The presence of cysteine residues at both ends of the peptide chain allows for the formation of disulfide bonds, which can significantly influence the peptide’s structure and function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(1)-Arg-Gly-Asp-DL-Lys-Gly-Pro-Asp-Cys(1)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, cysteine, is attached to the resin through its carboxyl group.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (arginine) is coupled to the growing chain using a coupling reagent such as HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and advanced purification systems.
Análisis De Reacciones Químicas
Types of Reactions
H-Cys(1)-Arg-Gly-Asp-DL-Lys-Gly-Pro-Asp-Cys(1)-OH can undergo various chemical reactions, including:
Oxidation: The thiol groups of the cysteine residues can be oxidized to form disulfide bonds, leading to the formation of cyclic peptides or cross-linked structures.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amino acid side chains can participate in substitution reactions, such as the alkylation of lysine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous or organic solvents.
Reduction: DTT or TCEP in buffered aqueous solutions.
Substitution: Alkylating agents such as iodoacetamide for cysteine residues.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered side chains.
Aplicaciones Científicas De Investigación
H-Cys(1)-Arg-Gly-Asp-DL-Lys-Gly-Pro-Asp-Cys(1)-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying disulfide bond formation and peptide folding.
Biology: Investigated for its role in cell adhesion and signaling, particularly in interactions with integrins.
Medicine: Explored as a potential therapeutic agent for targeting specific cell types or tissues, such as in cancer treatment or tissue engineering.
Industry: Utilized in the development of biomaterials and drug delivery systems.
Mecanismo De Acción
The mechanism of action of H-Cys(1)-Arg-Gly-Asp-DL-Lys-Gly-Pro-Asp-Cys(1)-OH involves its interaction with specific molecular targets, such as integrins. The peptide can bind to integrin receptors on the cell surface, influencing cell adhesion, migration, and signaling pathways. The formation of disulfide bonds between cysteine residues can also affect the peptide’s conformation and stability, further modulating its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
H-Cys(1)-Gly-Asp-DL-Lys-Gly-Pro-Asp-Cys(1)-OH: A similar peptide with a different amino acid sequence, which may exhibit distinct biological activities.
H-Cys(1)-Arg-Gly-Asp-Lys-Gly-Pro-Asp-Cys(1)-OH: A variant with a different stereochemistry at the lysine residue, potentially affecting its interaction with molecular targets.
Uniqueness
H-Cys(1)-Arg-Gly-Asp-DL-Lys-Gly-Pro-Asp-Cys(1)-OH is unique due to its specific amino acid sequence and the presence of cysteine residues at both ends, allowing for the formation of disulfide bonds. This structural feature can significantly influence the peptide’s stability, conformation, and biological activity, making it a valuable tool in various research and industrial applications.
Propiedades
Fórmula molecular |
C35H57N13O14S2 |
|---|---|
Peso molecular |
948.0 g/mol |
Nombre IUPAC |
(9S,15S,18R,23R,26S,29S)-18-amino-6-(4-aminobutyl)-9,26-bis(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontane-23-carboxylic acid |
InChI |
InChI=1S/C35H57N13O14S2/c36-8-2-1-5-18-30(57)42-14-25(50)48-10-4-7-23(48)33(60)46-21(12-27(53)54)32(59)47-22(34(61)62)16-64-63-15-17(37)28(55)44-19(6-3-9-40-35(38)39)29(56)41-13-24(49)43-20(11-26(51)52)31(58)45-18/h17-23H,1-16,36-37H2,(H,41,56)(H,42,57)(H,43,49)(H,44,55)(H,45,58)(H,46,60)(H,47,59)(H,51,52)(H,53,54)(H,61,62)(H4,38,39,40)/t17-,18?,19-,20-,21-,22-,23-/m0/s1 |
Clave InChI |
YHTTWXCDIRTOQX-GHENWMSQSA-N |
SMILES isomérico |
C1C[C@H]2C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NC(C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O |
SMILES canónico |
C1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[2-(2-amino-3-phenylpropanamido)-3-phenylpropanamido]acetamido}-N-[1-carbamoyl-3-(methylsulfanyl)propyl]-4-methylpentanamide](/img/structure/B10799643.png)

![19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid](/img/structure/B10799664.png)


![N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B10799682.png)
![(6S,9R,15S,18R,23S,26S,29S)-18-amino-6-(4-aminobutyl)-9,26-bis(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontane-23-carboxylic acid](/img/structure/B10799688.png)



![(9R,10S)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol](/img/structure/B10799718.png)
![(5-Hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl) 2-methylbut-2-enoate](/img/structure/B10799726.png)


